N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological and photophysical properties, making them valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide Similar compounds have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of This compound Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may interact with microbial cells, leading to their inhibition or destruction
Biochemical Pathways
The biochemical pathways affected by This compound Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or destruction
Result of Action
The molecular and cellular effects of This compound Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may lead to the inhibition or destruction of microbial cells
Biochemical Analysis
Biochemical Properties
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial activity against several bacterial and fungal strains .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It has been found to exhibit anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst, such as a nanocatalyst or metal catalyst, under reflux conditions . The reaction is carried out in a solvent like ethanol or water, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction may produce benzoxazole-2-ylmethanol .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its excellent photophysical properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and sensing materials.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler derivative with similar biological activities.
Benzimidazole: Another heterocyclic compound with comparable antimicrobial and anticancer properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide stands out due to its unique combination of benzoxazole and phenoxybenzamide moieties, which contribute to its enhanced photophysical and biological properties .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c29-25(18-12-16-22(17-13-18)30-21-6-2-1-3-7-21)27-20-14-10-19(11-15-20)26-28-23-8-4-5-9-24(23)31-26/h1-17H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZRSWJAIZMECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.